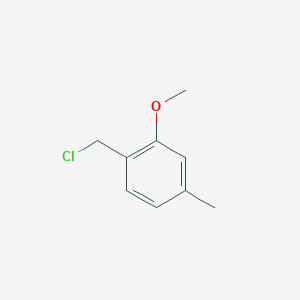
2-Methoxy-4-methylbenzyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-2-methoxy-4-methylbenzene can be synthesized through the chloromethylation of 2-methoxy-4-methyltoluene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction proceeds under acidic conditions, where the formaldehyde is protonated to form a highly electrophilic intermediate that reacts with the aromatic ring to introduce the chloromethyl group .
Industrial Production Methods
In an industrial setting, the production of 1-(chloromethyl)-2-methoxy-4-methylbenzene can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like ZnCl2 or AlCl3 is common, and the reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
1-(Chloromethyl)-2-methoxy-4-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, alcohols, or thiols, to form corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 2-methoxy-4-methylbenzyl derivatives.
Oxidation: Formation of 2-methoxy-4-methylbenzaldehyde or 2-methoxy-4-methylbenzoic acid.
Reduction: Formation of 2-methoxy-4-methyltoluene.
科学研究应用
1-(Chloromethyl)-2-methoxy-4-methylbenzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Potential precursor for the synthesis of drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals, polymers, and resins.
作用机制
The mechanism of action of 1-(chloromethyl)-2-methoxy-4-methylbenzene involves its reactivity as an electrophile. The chloromethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The methoxy group can influence the electron density of the aromatic ring, affecting the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
1-(Chloromethyl)-4-methoxybenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
1-(Chloromethyl)-2,4-dimethoxybenzene: Contains an additional methoxy group, which can further influence its chemical properties.
1-(Chloromethyl)-2-methylbenzene: Lacks the methoxy group, resulting in different reactivity patterns.
Uniqueness
1-(Chloromethyl)-2-methoxy-4-methylbenzene is unique due to the presence of both a methoxy and a chloromethyl group on the aromatic ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H11ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC 名称 |
1-(chloromethyl)-2-methoxy-4-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,6H2,1-2H3 |
InChI 键 |
MBKZHZPXDNZMEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13555669.png)
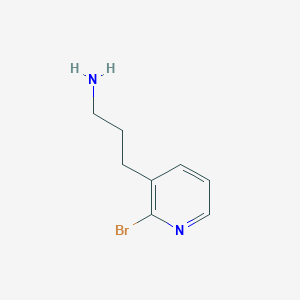
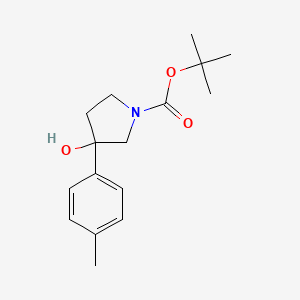
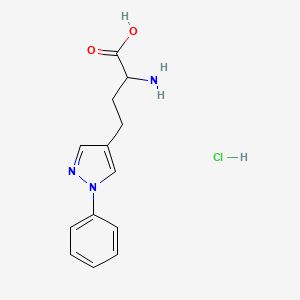
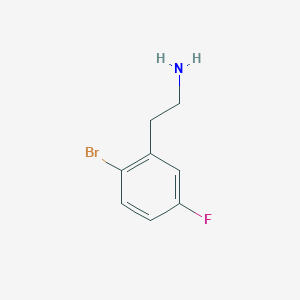

![[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)
![1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)


![7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)
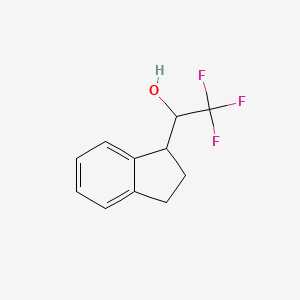
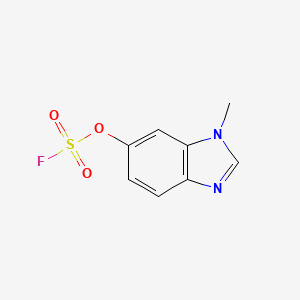
![8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13555754.png)
